
5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has explored its use in anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its functional groups allow for modifications that can enhance material performance.
Mechanism of Action
The mechanism by which 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key biological processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features but different functional groups.
4,5-dihydro-1H-pyrazole-3-carboxylic acid: Lacks the phenyl and carbamoyl groups, leading to different reactivity and applications.
Uniqueness
5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential in medicinal chemistry distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
5-Carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis. The inhibition constants (K) for these isoforms were reported in the nanomolar range, indicating potent activity against cancer targets .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC values indicating strong anti-inflammatory effects. For example, certain derivatives exhibited IC values as low as 0.01 μM against COX-2 . This suggests that modifications to the pyrazole structure can enhance its efficacy in reducing inflammation.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various pyrazole derivatives to optimize their biological activities. The presence of specific substituents on the phenyl ring and modifications to the pyrazole backbone have been correlated with enhanced inhibitory effects on target enzymes. For instance, studies have shown that the introduction of halogen groups can significantly increase the potency of these compounds against COX enzymes and CA isoforms .
In Vivo Studies
In vivo studies evaluating the analgesic effects of pyrazole derivatives have demonstrated significant pain relief comparable to standard analgesics such as celecoxib. These findings support the therapeutic potential of this compound in treating inflammatory conditions .
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives, and how are reaction conditions optimized?
Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, Vilsmeier–Haack reactions are employed to introduce formyl groups into pyrazole scaffolds under controlled conditions (e.g., POCl₃/DMF at 0–5°C) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and stoichiometric ratios of reagents to improve yields. Reaction progress is monitored via TLC or HPLC, and purification is achieved using column chromatography with silica gel .
Q. How is X-ray crystallography utilized to confirm the molecular geometry of pyrazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of saturated solutions in solvents like methanol or chloroform. Key parameters include bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.23 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, in 5-(4-methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring adopts an envelope conformation, with a mean C–C bond deviation of 0.002 Å . Data refinement uses software like SHELXL, with R factors < 0.05 indicating high accuracy .
Advanced Research Questions
Q. How can conflicting biological activity data for pyrazole derivatives be systematically analyzed?
Discrepancies often arise from variations in substituent effects, assay protocols, or target selectivity. For instance, 5-(4-fluorophenyl) derivatives may exhibit potent antibacterial activity in MIC assays but weak cytotoxicity in MTT tests due to differences in cell permeability . To resolve contradictions:
- Perform dose-response curves across multiple cell lines.
- Use computational tools (e.g., molecular docking with AutoDock Vina) to compare binding modes of active vs. inactive analogs.
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What methodologies are employed to establish structure-activity relationships (SARs) for pyrazole-based CB1 antagonists?
SAR studies integrate synthetic chemistry, crystallography, and bioactivity
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to assess effects on receptor binding .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond donors at C3, hydrophobic groups at C5) using tools like Schrödinger’s Phase.
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding energy (ΔΔG) .
Q. How can researchers address low solubility of pyrazole carboxylic acid derivatives in biological assays?
Strategies include:
- Salt formation : Convert the carboxylic acid to sodium or potassium salts (e.g., 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid sodium salt) to enhance aqueous solubility .
- Prodrug design : Introduce ester groups (e.g., ethyl esters) cleaved in vivo by esterases .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while minimizing cytotoxicity .
Q. Key Considerations for Experimental Design
- Stereochemical control : Chiral centers in dihydropyrazoles require asymmetric synthesis (e.g., chiral auxiliaries or catalysts) .
- Stability testing : Assess photodegradation under UV light and thermal stability via TGA/DSC .
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields ±SD .
Properties
IUPAC Name |
3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,12,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBWURXJSOPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156075-93-2 | |
Record name | 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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